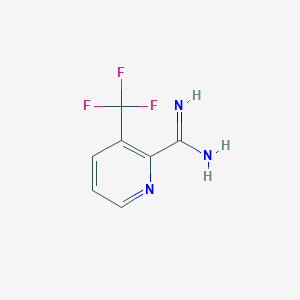

3-(Trifluoromethyl)picolinimidamide

Description

Historical Context and Significance in Pyridine (B92270) Chemistry

The journey into trifluoromethylated pyridines began with the broader exploration of fluorinated organic compounds. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, and by 1947, methods were developed to introduce this group into the pyridine ring. nih.gov This was a pivotal development, as the unique physicochemical properties of the trifluoromethyl group were recognized to bestow novel biological activities and improved pharmacokinetic profiles upon parent molecules. nih.govtandfonline.com

The picolinimidamide (B1582038) functional group, a derivative of a picolinonitrile, is a known precursor for various heterocyclic systems and can itself engage in important biological interactions. The combination of the trifluoromethyl group at the 3-position of the pyridine ring with the picolinimidamide functionality at the 2-position creates a unique electronic and steric environment, opening avenues for the synthesis of novel and potentially potent chemical entities.

Rationale for Research Focus on Trifluoromethylated Picolinimidamides

The scientific community's focus on trifluoromethylated picolinimidamides is driven by the well-established impact of the trifluoromethyl group in medicinal and agrochemical research. The -CF3 group is a strong electron-withdrawing substituent that can enhance the binding affinity of a molecule to its biological target. tandfonline.com Its introduction can also block metabolic pathways, increasing the in vivo stability and bioavailability of a compound. tandfonline.com

Research into closely related compounds, such as 3-Fluoro-5-(trifluoromethyl)picolinimidamide, indicates that this class of molecules is being investigated for a range of potential therapeutic applications, including anti-inflammatory and anticancer activities. arctomsci.com The amidine group itself is a versatile functional group that can participate in hydrogen bonding and act as a bioisostere for other functional groups, further enhancing the potential for tailored molecular design. The synthesis of such compounds is often approached through the conversion of the corresponding nitrile, in this case, 2-Cyano-3-(trifluoromethyl)pyridine. chemimpex.com

Overview of Current Research Landscape Pertaining to 3-(Trifluoromethyl)picolinimidamide

The current research landscape for this compound is primarily centered on its role as a key intermediate in the synthesis of more complex molecules. Its existence is confirmed by its commercial availability as a hydrochloride salt, identified by the CAS number 1179361-68-2. This indicates its utility in synthetic chemistry, likely as a building block for creating libraries of compounds for screening in drug discovery and agrochemical development.

While specific, in-depth research articles focusing solely on the biological activities of this compound are not abundant in the public domain, its structural motifs are present in compounds under investigation for various biological targets. For instance, the trifluoromethyl pyrimidinone series, which demonstrates activity against Mycobacterium tuberculosis, has been synthesized using picolinimidamide hydrochloride as a reactant. bldpharm.com This suggests that this compound could be a valuable precursor for developing new anti-infective agents.

The table below summarizes the key properties of this compound and its common precursor.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Research |

| This compound hydrochloride | 1179361-68-2 | C₇H₇ClF₃N₃ | 225.60 | Research intermediate |

| 2-Cyano-3-(trifluoromethyl)pyridine | 406933-21-9 | C₇H₃F₃N₂ | 172.11 | Synthetic precursor |

Structure

3D Structure

Properties

CAS No. |

1179533-41-5 |

|---|---|

Molecular Formula |

C7H6F3N3 |

Molecular Weight |

189.14 g/mol |

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboximidamide |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)4-2-1-3-13-5(4)6(11)12/h1-3H,(H3,11,12) |

InChI Key |

HCXKNFZGDIYIBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Picolinimidamide

Nucleophilic Substitution Reactions Involving 3-(Trifluoromethyl)picolinimidamide

The pyridine (B92270) ring, particularly when substituted with a potent electron-withdrawing group like trifluoromethyl, is activated towards nucleophilic aromatic substitution (SNAr). nih.gov The imidamide group at the 2-position can act as a leaving group or be involved in the reaction mechanism.

Reaction with Amine Nucleophiles

The reaction of 2-halopyridines bearing a trifluoromethyl group with amine nucleophiles is a well-established method for the synthesis of 2-aminopyridine (B139424) derivatives. For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) readily undergoes nucleophilic substitution with various amines. These reactions typically proceed via an addition-elimination mechanism, where the amine attacks the carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate. The strong electron-withdrawing trifluoromethyl group at the 5-position stabilizes the negative charge in this intermediate, thereby facilitating the reaction.

It is plausible that this compound, or more likely a precursor such as 2-chloro-3-(trifluoromethyl)pyridine (B31430), would react with amine nucleophiles to yield the corresponding 2-amino-3-(trifluoromethyl)pyridine (B70672) derivatives. The reaction conditions would likely involve heating the reactants in a suitable solvent, potentially with the addition of a base to neutralize the hydrogen halide formed.

Table 1: Analogous Nucleophilic Substitution Reactions with Amine Nucleophiles

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 2-Chloro-5-(trifluoromethyl)pyridine | Ammonia (B1221849) | DMF, Temperature not specified | 2-Amino-5-(trifluoromethyl)pyridine | Not specified | rsc.org |

| 2-Chloro-3-nitropyridine | Arenethiolates | Methanol, 25°C | 2-Arylthio-3-nitropyridines | Not specified | rsc.org |

| 2-Chloro-5-nitropyridine | Arenethiolates | Methanol, 25°C | 2-Arylthio-5-nitropyridines | Not specified | rsc.org |

| 2-Chloropyridine | Secondary Amines | Base | 2-(Dialkylamino)pyridines | Not specified | researchgate.netyoutube.com |

This table presents data for analogous compounds to infer the reactivity of this compound.

Reaction with Thiol Nucleophiles

Similar to amine nucleophiles, thiols and their corresponding thiolates are effective nucleophiles in SNAr reactions with activated pyridines. The reaction of 2-chloro-5-(trifluoromethyl)pyridine with various thiols would be expected to yield 2-thio-5-(trifluoromethyl)pyridine derivatives. These reactions are often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylacetamide (DMAc). nih.gov The reactivity of thiols in these substitutions is generally high due to the "alpha effect" and the soft nature of sulfur, which favors reaction with the soft electrophilic carbon of the pyridine ring.

Studies on the reaction of 2-chloro-3-nitro- and 2-chloro-5-nitropyridines with arenethiolates have shown that these reactions proceed via an addition-elimination mechanism, with the 5-nitro isomer reacting faster than the 3-nitro isomer, highlighting the importance of the position of the electron-withdrawing group. rsc.org A similar trend would be expected for the corresponding trifluoromethyl-substituted pyridines.

Table 2: Analogous Nucleophilic Substitution Reactions with Thiol Nucleophiles

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| Pentafluoropyridine | Trifluoromethanethiolate | -15°C | 2,3,5,6-Tetrafluoro-4-(trifluoromethylthio)pyridine | High | psu.edu |

| Heteroaryl Halides (Cl, Br) | Thiols | K₂CO₃, DMAc, rt-100°C | Heteroaryl Thioethers | Good | nih.gov |

| Benzyl Thiols | Various Nucleophiles | Ph₃P, ICH₂CH₂I, NMP, rt | Substituted Products | High | cas.cn |

This table presents data for analogous compounds to infer the reactivity of this compound.

Hydrolysis Pathways of this compound

The hydrolysis of the picolinimidamide (B1582038) functional group can proceed through either acid- or base-catalyzed pathways. The trifluoromethyl group is expected to influence the rate of these reactions by affecting the basicity of the pyridine nitrogen and the electrophilicity of the imidamide carbon.

Base-Catalyzed Hydrolysis Mechanisms

In a basic medium, the hydrolysis of an amidine involves the direct nucleophilic attack of a hydroxide (B78521) ion on the imidamide carbon atom. mdpi.comresearchgate.net This addition step forms a tetrahedral intermediate. The subsequent collapse of this intermediate, involving the departure of an amine leaving group, leads to the formation of a picolinamide (B142947). The rate of base-catalyzed hydrolysis of amides has been shown to be sensitive to the electronic and steric environment of the carbonyl group. mdpi.com For this compound, the electron-withdrawing trifluoromethyl group would significantly increase the electrophilicity of the imidamide carbon, making it more susceptible to nucleophilic attack by the hydroxide ion and thus likely accelerating the rate of base-catalyzed hydrolysis.

Oxidation and Reduction Chemistry of this compound

The trifluoromethyl group and the pyridine ring in this compound present sites for both oxidation and reduction reactions.

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. nih.govarkat-usa.org The formation of the N-oxide can alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. wikipedia.org The trifluoromethyl group, being strongly electron-withdrawing, can make the pyridine nitrogen less susceptible to oxidation. chemicalforums.com

The reduction of the pyridine ring in this compound would likely require strong reducing agents, such as catalytic hydrogenation under high pressure or dissolving metal reductions. The trifluoromethyl group itself is generally resistant to reduction. The N-oxide, if formed, can be deoxygenated back to the pyridine using reducing agents like phosphorus trichloride (B1173362) or titanium(III) chloride. rsc.org

Table 3: Analogous Oxidation and Reduction Reactions

| Substrate | Reagent | Conditions | Product | Reference |

| Pyridine | Peroxybenzoic acid | Not specified | Pyridine-N-oxide | wikipedia.org |

| Substituted Pyridines | m-CPBA | Not specified | Substituted Pyridine-N-oxides | arkat-usa.org |

| Pyridine N-oxides | Titanium(III) | Acidic | Pyridines | rsc.org |

| Pyridine N-oxides | Phosphorus trichloride | Chloroform | Pyridines | google.com |

This table presents data for analogous compounds to infer the reactivity of this compound.

Oxidative Transformations and Products

The oxidation of molecules containing a picolinamide or a similar scaffold can be achieved using various oxidizing agents. For instance, a related compound, 5-(Trifluoromethyl)picolinamide, can be oxidized using hydrogen peroxide (H₂O₂) in the presence of a catalyst like ammonium (B1175870) molybdate. Such reactions typically target the pyridine ring or the amide functional group, potentially leading to the formation of N-oxides or other oxidized species.

In the broader context of trifluoromethyl-containing heterocycles, oxidative reactions can also facilitate more complex transformations. For example, oxidative cascade reactions involving trifluoromethylthiolation and cyclization have been reported for N-[(3-aryl)propioloyl]indoles using AgSCF₃ and an oxidant like (NH₄)₂S₂O₈. beilstein-journals.orgnih.gov This type of reaction proceeds through a radical mechanism, initiated by the oxidation of the trifluoromethylthiolating agent to generate a CF₃S radical. nih.gov This radical then participates in a cascade of addition and cyclization steps. nih.gov While this specific example does not involve this compound directly, it illustrates a potential pathway for its functionalization under oxidative conditions, particularly if an appropriate unsaturated substituent is present on the molecule.

Table 1: Examples of Oxidative Transformations on Related Structures

| Starting Material | Reagents | Product Type | Ref. |

|---|---|---|---|

| 5-(Trifluoromethyl)picolinamide | H₂O₂, Ammonium Molybdate | Oxidized picolinamide derivative |

Reductive Transformations and Products

The reduction of the picolinimidamide moiety can lead to various products depending on the reducing agent and reaction conditions. For the analogous 5-(Trifluoromethyl)picolinamide, reduction with a strong hydride-donating agent like lithium aluminum hydride (LiAlH₄) can convert the amide group into an amine. Applying this to this compound would likely result in the reduction of the imidamide group to the corresponding aminomethylpyridine derivative.

The trifluoromethyl group itself is generally stable to most reducing conditions due to the high strength of the C-F bond. mdpi.com This stability allows for selective transformations at other functional groups within the molecule without affecting the -CF₃ group.

Table 2: Reductive Transformation of a Related Amide

| Starting Material | Reagent | Transformation | Product | Ref. |

|---|

Derivatization Reactions at the Picolinimidamide Core

The picolinimidamide core possesses nucleophilic nitrogen atoms that are key sites for derivatization through reactions such as amidation and acylation, as well as cyclization reactions to form new heterocyclic systems.

Amidation and Acylation Reactions

The imidamide functional group in this compound contains N-H bonds that can be acylated or amidated. These reactions typically involve the treatment with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives is a well-established field, providing insights into the potential reactivity of the picolinimidamide core. escholarship.org

Methods for forming N-CF₃ amides often involve the reaction of isothiocyanates with silver fluoride, which are then acylated. escholarship.orgnih.gov This highlights that the nitrogen atoms in such structures are sufficiently nucleophilic to react with acylating agents. escholarship.orgnih.gov A variety of coupling reagents can be employed to facilitate amide bond formation between a carboxylic acid and an amine, and these methods could be adapted for the acylation of the picolinimidamide. organic-chemistry.org The strong electron-withdrawing nature of the trifluoromethyl group on the pyridine ring would likely increase the acidity of the N-H protons of the imidamide, potentially facilitating these reactions. nih.gov

Cyclization Reactions

The structure of this compound is a precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve the participation of both the imidamide moiety and the pyridine ring. For instance, intramolecular cyclization can be induced by electrophilic attack, followed by ring closure.

In related systems, cascade reactions involving trifluoromethylthiolation have been shown to lead to cyclization. beilstein-journals.orgnih.gov For example, the reaction of N-arylpropynamides with trifluoromethanesulfanamide in the presence of a Lewis acid can induce an electrophilic intramolecular cyclization to form quinolin-2-ones. scilit.com Similarly, deoxygenation of 3-nitrosoimidazo[1,2-a]pyridines with triethyl phosphite (B83602) can lead to ring-opening and subsequent thermal ring-closure to form 3-amino-2-phenylimidazo[1,2-a]pyridines. rsc.org These examples demonstrate the potential for the picolinimidamide core to undergo intramolecular cyclization, leading to complex heterocyclic structures.

Role of the Trifluoromethyl Group in Chemical Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry and profoundly influences the reactivity of the picolinimidamide molecule. nih.gov

Inductive and Resonance Effects

The primary influence of the trifluoromethyl group on the reactivity of the picolinimidamide ring is through its strong inductive effect (-I effect). nih.govresearchgate.net This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and withdraws electron density from the rest of the molecule. mdpi.comwikipedia.org This electron withdrawal increases the electrophilic character of the pyridine ring and any adjacent functional groups. nih.gov

Unlike a single fluorine substituent, which can exhibit both an inductive withdrawing effect and a π-donating resonance effect, the trifluoromethyl group primarily acts as an electron-withdrawing group with a negligible resonance contribution. researchgate.net This strong inductive pull deactivates the pyridine ring towards electrophilic substitution and increases the acidity of N-H protons on the imidamide group. nih.govwikipedia.org The electron-withdrawing nature of the -CF₃ group can also stabilize anionic intermediates and transition states, which can influence the rates and outcomes of various reactions. researchgate.net Furthermore, this effect enhances the electrophilic character at cationic sites that may form during a reaction, leading to greater positive charge-delocalization and potentially unusual chemo-, regio-, and stereoselectivity. nih.gov

Impact on Reaction Kinetics and Thermodynamics

Direct experimental data, such as reaction rate constants and thermodynamic parameters for reactions involving this compound, are not readily found in published research. However, the impact of the trifluoromethyl group on the kinetics and thermodynamics of reactions involving the pyridine ring and the picolinimidamide functional group can be inferred from established principles of physical organic chemistry.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. jst.go.jpmdpi.com This has a profound effect on the electron density distribution within the molecule, influencing both the rates (kinetics) and equilibrium positions (thermodynamics) of chemical reactions.

Impact on Kinetics:

The electron-withdrawing nature of the -CF₃ group at the 3-position of the pyridine ring is expected to have a significant impact on the rates of various reactions.

Nucleophilic Aromatic Substitution: The -CF₃ group deactivates the pyridine ring towards electrophilic attack but strongly activates it towards nucleophilic aromatic substitution. nih.gov This is because the electron-withdrawing group stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.

Acidity of the Imidamide N-H Protons: The strong inductive effect of the -CF₃ group will increase the acidity of the N-H protons of the picolinimidamide moiety compared to an unsubstituted analogue. This would lead to faster deprotonation reactions in the presence of a base.

Reactions at the Imidamide Carbon: The electrophilicity of the carbon atom in the C=N bond of the imidamide is enhanced by the -CF₃ group. This would accelerate the rate of nucleophilic attack at this position.

Impact on Thermodynamics:

The thermodynamic landscape of reactions involving this compound is also shaped by the electronic properties of the trifluoromethyl group.

Equilibrium of Acid-Base Reactions: Due to the increased acidity of the N-H protons, the equilibrium of acid-base reactions will be shifted towards the formation of the conjugate base.

Stability of Reaction Intermediates: As mentioned, the -CF₃ group stabilizes anionic intermediates, which can shift the equilibrium of a reaction to favor the products if such an intermediate is on the reaction pathway.

Redox Potential: The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, would make the compound more susceptible to reduction, thereby affecting the thermodynamics of redox reactions.

The following table provides a qualitative summary of the expected impact of the 3-trifluoromethyl group on the kinetics and thermodynamics of hypothetical reactions involving this compound, compared to an unsubstituted picolinimidamide.

| Reaction Type | Expected Impact on Reaction Rate (Kinetics) | Expected Impact on Equilibrium (Thermodynamics) |

| Nucleophilic Aromatic Substitution on the Pyridine Ring | Increase | Favors product formation if the product is more stable. |

| Deprotonation of the Imidamide N-H | Increase | Shifts equilibrium towards the conjugate base. |

| Nucleophilic Addition to the Imidamide C=N | Increase | May favor the addition product depending on the nucleophile and reaction conditions. |

| Electrophilic Attack on the Pyridine Ring | Decrease | Disfavors product formation. |

It is crucial to emphasize that the information presented here is based on established chemical principles and the known effects of the trifluoromethyl group on related molecular systems. jst.go.jpmdpi.comnih.gov Detailed quantitative data would require specific experimental studies on this compound.

Derivatives and Analogs of 3 Trifluoromethyl Picolinimidamide: Synthesis and Structural Diversification

Design Principles for Novel 3-(Trifluoromethyl)picolinimidamide Derivatives

The design of new analogs is a rational process guided by established medicinal chemistry principles. These include understanding the relationship between the molecule's structure and its biological activity, and the use of bioisosteric replacements to fine-tune its properties.

Structure-activity relationship (SAR) studies are fundamental to identifying which parts of a molecule are essential for its biological effects and how modifications alter its potency and selectivity. For pyridine (B92270) and picolinamide-based compounds, SAR analyses have revealed several key trends that can be applied to the design of this compound derivatives.

Research on related picolinamide (B142947) derivatives has shown that the substitution pattern on the pyridine ring significantly influences biological activity. researchgate.net For instance, the position of side chains can dramatically affect inhibitory activity and selectivity against specific biological targets like enzymes. researchgate.net Studies on other pyridine derivatives have demonstrated that increasing the number of certain substituents, such as methoxy (B1213986) (O-CH₃) groups, can lead to a marked increase in antiproliferative activity, as reflected by lower IC₅₀ values. mdpi.com The introduction of halogens (e.g., Br, Cl, F) and hydroxyl (OH) groups also modulates biological effects, with the specific impact depending on their position on the ring. mdpi.com

In the context of designing this compound analogs, SAR would involve synthesizing a library of compounds with systematic changes to explore these effects. Key areas of investigation would include:

Positional Isomers: Moving the trifluoromethyl and imidamide groups to different positions on the pyridine ring to determine the optimal arrangement for target binding.

Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, hydroxyl groups) at the unoccupied positions (4, 5, and 6) of the picoline ring to probe steric and electronic effects.

Side Chain Modification: Altering the imidamide moiety itself, as discussed in section 4.3.

The following table summarizes general SAR findings for related pyridine compounds that could inform the design of novel derivatives. mdpi.comresearchgate.net

| Modification Type | Observation in Related Pyridine Compounds | Potential Impact on Derivative Design |

| Addition of Methoxy (OMe) Groups | Increasing the number of OMe groups often correlates with increased antiproliferative activity. mdpi.com | Adding OMe groups to the picoline ring could enhance biological efficacy. |

| Addition of Hydroxyl (OH) Groups | The presence of one or two OH groups can significantly increase antiproliferative potency. mdpi.com | Introduction of OH groups may improve target binding through hydrogen bonding. |

| Halogenation (F, Cl, Br) | The type and position of halogens affect activity; for example, dichlorophenyl derivatives have shown potent antimicrobial activity. researchgate.net | Exploring different halogenation patterns on the picoline ring is a viable strategy to modulate activity. |

| Addition of Rings | Fusing or attaching other ring systems can alter activity based on the overall structure. mdpi.com | Annulation or substitution with other cyclic structures could lead to novel analogs with different target specificities. |

A bioisostere is a chemical substituent that can replace another group within a bioactive molecule without significantly altering its essential biological activity, while potentially improving its physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com This strategy is a cornerstone of drug design.

The trifluoromethyl (CF₃) group itself is a classic bioisostere. researchgate.net It is often used to replace a methyl (CH₃) or isopropyl group to increase metabolic stability or modulate electronic properties and lipophilicity. researchgate.net In some cases, the CF₃ group has been successfully used as a bioisosteric replacement for an aliphatic nitro (NO₂) group, leading to compounds with greater potency and improved metabolic stability in vitro. nih.govlboro.ac.ukelsevierpure.com

When designing derivatives of this compound, bioisosteric replacements can be considered for both the trifluoromethyl group and the imidamide moiety.

Table of Potential Bioisosteric Replacements:

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Trifluoromethyl (-CF₃) | -Cl, -Br, -CN, -iPr | To alter electronics, lipophilicity, and steric profile. cambridgemedchemconsulting.com |

| Pyridine Ring (Aromatic CH) | Thiophene-S, Pyridazine-N | To modify ring electronics, hydrogen bonding capacity, and metabolic profile. cambridgemedchemconsulting.com |

| Amidine Nitrogens (-NH) | -O-, -S- | To change hydrogen bonding capability and polarity. cambridgemedchemconsulting.com |

| Amidine Carbonyl (C=N) | C=O, C=S | To create amide or thioamide analogs, altering electronic distribution and binding interactions. cambridgemedchemconsulting.com |

The replacement of a functional group can significantly alter a molecule's properties. For example, replacing a hydrogen atom with fluorine can change acidity and metabolic stability, while replacing a simple methyl group with a trifluoromethyl group can drastically alter the electronic nature of the molecule and its interactions with biological targets. cambridgemedchemconsulting.comresearchgate.net

Synthesis of Substituted Picoline Ring Derivatives

The synthesis of derivatives with modified picoline rings requires precise control over the position of new functional groups.

Regioselective functionalization ensures that substituents are introduced at specific, desired positions on the pyridine ring. Direct C-H functionalization using transition metal catalysis is a powerful and modern strategy to achieve this with high atom economy. mdpi.comnih.gov Metals such as rhodium (Rh) and palladium (Pd) are often employed. mdpi.comrsc.org

For a substituted pyridine like 3-(Trifluoromethyl)picoline, the existing trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the ring's C-H bonds. Synthetic strategies must account for these electronic effects to control the position of further substitution. Methods can include:

Directed Metalation: Using a directing group to guide a metal catalyst to a specific C-H bond, often ortho to the directing group. For instance, an N-nitroso group has been used as a removable directing group for the ortho-halogenation of anilines. rsc.org

Halogen-Dance Reactions: Where a halogen atom migrates to a different position on the ring under specific reaction conditions.

Pre-functionalization: Starting with a picoline ring that already contains the desired substituents before constructing the imidamide side chain. nih.gov

Halogenation, the introduction of halogen atoms (F, Cl, Br, I), is a common tactic in medicinal chemistry to enhance binding affinity or alter metabolic stability. khanacademy.org The synthesis of halogenated derivatives of 3-(trifluoromethyl)picoline can be achieved through several methods. One industrial approach involves the direct chlorination and fluorination of 3-picoline at high temperatures, which can produce intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.gov

Further regioselective halogenation of the 3-(trifluoromethyl)pyridine (B54556) core can be accomplished using modern synthetic methods. For example, rhodium-catalyzed C-H activation can achieve ortho-halogenation with high selectivity. rsc.org The choice of solvent and reaction conditions is critical for controlling the regioselectivity and preventing the formation of undesired isomers. rsc.org

Modification of the Imidamide Moiety

Strategies for modifying the imidamide moiety include:

N-Alkylation/N-Arylation: Introducing alkyl or aryl groups onto one or both of the nitrogen atoms. This can be used to probe steric tolerance in a receptor's binding pocket and can also increase lipophilicity.

Conversion to Other Functional Groups: The imidamide can be hydrolyzed to the corresponding picolinamide or converted into related functional groups such as ureas or thioureas. For example, studies on pyrazole (B372694) derivatives have shown the synthesis of urea (B33335) and thiourea (B124793) derivatives as a means of structural diversification. researchgate.net

Cyclization: The imidamide can be used as a handle to construct new heterocyclic rings fused to the picoline core, such as triazoles or pyrimidines, leading to significantly different chemical scaffolds. The synthesis of 3-trifluoromethyl-5,6-dihydro- nih.govnih.govgoogle.comtriazolo pyrazine (B50134) derivatives from a related precursor demonstrates this principle. researchgate.net

These modifications allow for a systematic exploration of the chemical space around the core this compound structure, paving the way for the development of analogs with potentially superior properties.

N-Substitution Strategies

The picolinimidamide (B1582038) functional group possesses two nitrogen atoms that are amenable to substitution, offering a straightforward approach to structural diversification. These N-substitution strategies are pivotal for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical in medicinal chemistry.

Primary and secondary amines within the imidamide group can undergo nucleophilic substitution reactions. Standard N-alkylation or N-arylation protocols can be applied, although the specific reactivity may be influenced by the electronic nature of the trifluoromethyl-substituted pyridine ring. For instance, reaction with alkyl halides or aryl halides (under conditions such as Buchwald-Hartwig amination) can introduce a wide array of substituents.

A key example of N-substitution involves the reaction with isothiocyanates to form N-carbamothioyl derivatives. This strategy is demonstrated in the synthesis of precursors for more complex heterocyclic systems. For example, a derivative of this compound has been reacted with a carbamothioyl group, showcasing a practical N-substitution approach that leads to further functionalization. google.com

| Compound Name | Structure | Substitution Strategy |

| N-Alkyl-3-(trifluoromethyl)picolinimidamide | R-NH-C(=NH)-C₅H₃N(CF₃) | Alkylation with alkyl halides |

| N-Aryl-3-(trifluoromethyl)picolinimidamide | Ar-NH-C(=NH)-C₅H₃N(CF₃) | Arylation with aryl halides |

| N-Carbamothioyl-3-(trifluoromethyl)picolinimidamide | R-NH-C(=S)NH-C(=NH)-C₅H₃N(CF₃) | Reaction with isothiocyanates |

Cyclization and Heterocyclic Annulation

The amidine functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. The this compound scaffold can thus serve as a key building block in cyclization and heterocyclic annulation reactions to generate novel, more complex molecular architectures.

These reactions typically involve the condensation of the amidine with a bifunctional reagent, leading to the formation of a new ring system. The specific heterocycle formed depends on the nature of the reaction partner.

A notable example is the oxidative cyclization of an N-carbamothioyl picolinimidamide derivative to form a 1,2,4-thiadiazole (B1232254) ring. In a documented synthesis, 5-cyclopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)-3-(trifluoromethyl)picolinimidamide is treated with hydrogen peroxide and iodine, leading to the formation of a 3,5-disubstituted-1,2,4-thiadiazole. google.com This transformation highlights the utility of the picolinimidamide moiety as a synthon for constructing five-membered heterocyclic rings.

Furthermore, general synthetic methods show that amidines can react with various electrophiles to yield a range of heterocycles:

Imidazoles: Reaction with α-haloketones.

Pyrimidines: Condensation with 1,3-dicarbonyl compounds or their equivalents. smolecule.com

Triazoles: Reaction with reagents containing adjacent nitrogen atoms.

These cyclization strategies significantly expand the chemical space accessible from the this compound core, providing access to compounds with potentially new biological activities.

| Precursor | Reagent | Resulting Heterocycle |

| This compound | α-Haloketone | Substituted Imidazole |

| This compound | 1,3-Dicarbonyl Compound | Substituted Pyrimidine |

| N-Carbamothioyl-3-(trifluoromethyl)picolinimidamide | Oxidizing Agent (e.g., H₂O₂, I₂) | Substituted 1,2,4-Thiadiazole google.com |

Conjugation and Bioconjugation Strategies

The covalent attachment of small molecules like this compound to larger entities such as peptides or polymers is a powerful strategy to enhance therapeutic properties. nih.govevitachem.com The amidine group, with its nucleophilic nitrogens, provides a handle for such conjugation, either directly or after functionalization.

Linker Chemistry for Conjugate Synthesis

Linkers are crucial components that connect a small molecule to a biomolecule, and their design can influence the stability, solubility, and release characteristics of the conjugate. youtube.com For a molecule like this compound, the primary amine functionality of the unsubstituted amidine is a prime target for conjugation.

Amine-reactive linkers are widely used in bioconjugation. sigmaaldrich.comrsc.org These linkers contain electrophilic functional groups that readily react with the nucleophilic amine of the amidine to form stable covalent bonds. Common amine-reactive functionalities include:

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, forming stable amide bonds under physiological to slightly alkaline conditions. rsc.orgnih.gov A bifunctional linker containing an NHS ester on one end can be used to attach to the picolinimidamide, leaving the other end of the linker available for conjugation to a larger scaffold.

Isothiocyanates: These react with primary amines to form stable thiourea linkages.

Aldehydes: These can react with amines to form an imine (Schiff base), which can be subsequently reduced to a stable secondary amine linkage. rsc.org

The choice of linker depends on the desired properties of the final conjugate, such as whether a cleavable or non-cleavable attachment is preferred. youtube.com

| Linker Functional Group | Reactive Towards | Resulting Linkage |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine | Amide Bond |

| Isothiocyanate | Primary Amine | Thiourea Bond |

| Aldehyde | Primary Amine | Secondary Amine (after reduction) |

Incorporation into Peptide or Polymer Scaffolds

Once functionalized with a suitable linker, this compound can be incorporated into peptide or polymer scaffolds to create advanced therapeutic constructs. cymitquimica.commdpi.com

Polymer Scaffolds: Conjugating drugs to water-soluble polymers, such as polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA), can enhance drug solubility, prolong circulation time, and reduce immunogenicity. evitachem.com The synthesis of these polymer-drug conjugates involves reacting the functionalized polymer with the linker-modified small molecule. For instance, a polymer backbone containing pendant NHS esters can be reacted with the amine group of this compound (or a linker-extended version) to form a multi-valent conjugate. This approach allows for the controlled loading of the drug onto the polymer carrier.

The integration of this compound into these larger scaffolds represents a sophisticated approach to drug delivery, leveraging the principles of bioconjugation to optimize the therapeutic potential of the core molecule.

| Scaffold | Conjugation Site | Linker Chemistry Example |

| Peptide | Lysine residue (ε-amino group) | NHS-ester reactive linker |

| Peptide | Cysteine residue (thiol group) | Maleimide reactive linker |

| Polymer (e.g., HPMA) | Pendant reactive groups | NHS-ester reactive linker |

Exploration of Biological Interactions and Biochemical Pathways Involving 3 Trifluoromethyl Picolinimidamide

Enzyme Inhibition and Modulation Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery and chemical biology. The introduction of a trifluoromethyl group into a picolinimidamide (B1582038) scaffold suggests the potential for specific and potent enzyme inhibition.

Kinetic and Mechanistic Studies of Enzyme Inhibition

Detailed kinetic and mechanistic studies on the inhibition of specific enzymes by 3-(Trifluoromethyl)picolinimidamide are not yet available in the peer-reviewed literature. Such studies would be crucial to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key kinetic parameters like the inhibition constant (Kᵢ). For related picolinamide (B142947) derivatives, kinetic studies have been performed, revealing mixed-type inhibition against targets like acetylcholinesterase. researchgate.net Future research on this compound would need to employ similar methodologies to elucidate its inhibitory mechanism against any identified target enzymes.

Structure-Based Design Principles in Enzyme Modulators

While structure-based design principles have not been explicitly applied to this compound due to the absence of identified enzyme targets, general principles can be inferred from related research. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance binding affinity through favorable interactions within enzyme active sites. nih.gov Its strong electron-withdrawing nature can influence the electronic properties of the picolinimidamide core, potentially leading to specific hydrogen bonding or other non-covalent interactions with protein residues. nih.gov Structure-activity relationship (SAR) studies on related picolinamide series have highlighted the importance of the substitution pattern on the pyridine (B92270) ring for biological activity. nih.gov

Protein-Ligand Interaction Research

The binding of a ligand to a protein is the initial event that triggers a biological response. Understanding the affinity and specificity of these interactions is fundamental.

Binding Affinity and Specificity Studies

Specific data on the binding affinity (such as Kd, IC₅₀, or EC₅₀ values) and specificity of this compound for any protein target are not currently documented in scientific databases. The evaluation of binding affinity is a critical step in drug discovery, and techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or radioligand binding assays would be required to quantify the interaction between this compound and its potential protein partners. nih.gov The selectivity of the compound for its target over other related proteins would also need to be assessed to understand its potential for off-target effects.

Allosteric Modulation Investigations

There is currently no evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. While this is an area of growing interest in drug discovery, investigations into the allosteric modulation potential of this compound would first require the identification of a protein target and subsequent detailed pharmacological characterization.

Influence on Cellular Metabolic Pathways

The introduction of a trifluoromethyl group into a molecule can significantly influence its metabolic fate. researchgate.netnih.gov This functional group is known for its ability to block metabolic oxidation, thereby increasing the compound's stability and bioavailability. researchgate.net

Pathway Perturbation Analysis

Direct pathway perturbation analysis for this compound is not extensively documented in publicly available research. However, based on the known effects of structurally related compounds, it is plausible that this molecule could influence various metabolic pathways. For instance, compounds containing a trifluoromethylphenyl group have been noted to impact cellular processes by interacting with key enzymes. nih.gov The picolinimidamide structure, a derivative of pyridine, is a scaffold found in numerous compounds with diverse biological activities, suggesting potential interactions with a range of metabolic enzymes. rsc.orgresearchgate.net

Metabolomic Profiling in Response to Compound Exposure

Specific metabolomic profiling studies in response to this compound exposure have not been identified. In general, metabolomic studies on cells or organisms exposed to xenobiotics can reveal significant alterations in various metabolic pathways. These changes can include perturbations in amino acid metabolism, lipid metabolism, and energy production pathways like the citric acid cycle and glycolysis. Given the structural similarities to other bioactive molecules, it is conceivable that this compound could induce measurable changes in the metabolome, reflecting its mechanism of action and potential off-target effects.

Receptor Interaction and Signaling Cascade Modulation

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The structural features of this compound suggest potential interactions with several classes of receptors.

G-Protein Coupled Receptor (GPCR) Interactions

While direct binding studies of this compound with specific G-Protein Coupled Receptors (GPCRs) are not available, the broader class of pyridine derivatives has been explored for its interaction with various GPCRs. nih.gov Allosteric sites on GPCRs, which are less conserved than the primary binding sites, offer opportunities for developing selective modulators. acs.org The trifluoromethylphenyl group, present in this compound, has been incorporated into ligands targeting GPCRs to enhance binding affinity and selectivity. nih.gov For instance, N'-3-(trifluoromethyl)phenyl derivatives have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel that shares some structural and functional characteristics with certain GPCR families. nih.gov This suggests that the trifluoromethylphenyl moiety can be a key pharmacophore for receptor interaction.

Nuclear Receptor Binding Studies

Direct nuclear receptor binding studies for this compound are not currently in the public domain. Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to various stimuli. nih.gov The lipophilic nature of the trifluoromethyl group can facilitate the passage of a compound through cellular membranes to access these intracellular receptors. nih.gov Compounds with similar structural elements have been shown to interact with nuclear receptors, modulating their activity. The study of such interactions is crucial for understanding the potential endocrine-disrupting or therapeutic effects of a compound.

Bioavailability Enhancement Strategies

The oral bioavailability of a compound is a critical factor in its potential as a therapeutic agent. For pyridine derivatives, several strategies can be employed to enhance bioavailability. researchgate.net

Improving the aqueous solubility and metabolic stability are key objectives. While the trifluoromethyl group can enhance metabolic stability, it often increases lipophilicity, which may in turn decrease aqueous solubility. nih.gov Therefore, a balance must be struck.

Table 1: Potential Bioavailability Enhancement Strategies for Pyridine Derivatives

| Strategy | Description | Potential Impact on this compound |

| Salt Formation | The basic nitrogen atom in the pyridine ring can be protonated to form a salt, which generally has higher aqueous solubility than the free base. | The picolinimidamide moiety contains basic nitrogen atoms that could be targeted for salt formation, potentially improving solubility and dissolution rate. |

| Prodrug Approach | A bioreversible derivative (prodrug) can be designed to have improved physicochemical properties, such as increased solubility or permeability. The prodrug is then converted to the active compound in the body. | A prodrug of this compound could be synthesized to enhance its absorption characteristics. |

| Formulation Technologies | Techniques such as micronization, solid dispersions, and nano-formulations can be used to increase the surface area for dissolution and improve the solubility of poorly soluble compounds. nih.govacs.org | These formulation strategies could be applied to overcome potential solubility limitations of this compound. |

| Structural Modification | Introduction of polar functional groups can increase hydrophilicity and aqueous solubility. nih.gov | While potentially altering biological activity, the addition of polar groups to the picolinimidamide scaffold could be explored to improve its solubility. |

The performed searches yielded general information on:

Prodrug design as a general strategy to improve drug delivery.

The biological activities of various other compounds containing a trifluoromethyl group.

The use of this compound hydrochloride as a catalyst in organic synthesis, which is outside the scope of biological interactions.

There is no scientific literature in the public domain that details the exploration of biological interactions, biochemical pathways, prodrug approaches, or formulation strategies specifically for this compound. Therefore, the requested article with the specified outline and content cannot be generated.

Advanced Characterization Techniques and Computational Studies for 3 Trifluoromethyl Picolinimidamide

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the structure of novel compounds. Each method probes different aspects of the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Trifluoromethyl)picolinimidamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. The protons of the imidamide group (-C(=NH)NH₂) would likely appear as broad signals, and their chemical shift could be sensitive to solvent and temperature.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule. The carbon of the trifluoromethyl group would show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons would provide information about the electronic effects of the trifluoromethyl and picolinimidamide (B1582038) substituents.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR would be a crucial characterization tool. It would show a singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the pyridine ring.

A hypothetical data table for the NMR characterization of this compound is presented below to illustrate the expected data format.

Table 1: Hypothetical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.5 - 8.7 | d | ~5 | H6 (Pyridine) |

| ¹H | 7.8 - 8.0 | dd | ~8, ~5 | H5 (Pyridine) |

| ¹H | 7.4 - 7.6 | d | ~8 | H4 (Pyridine) |

| ¹H | 6.5 - 7.5 | br s | - | NH₂ (Imidamide) |

| ¹H | 9.0 - 9.5 | br s | - | =NH (Imidamide) |

| ¹³C | ~160 | s | - | C=N (Imidamide) |

| ¹³C | ~150 | q | ~35 | C3 (Pyridine, attached to CF₃) |

| ¹³C | ~148 | s | - | C6 (Pyridine) |

| ¹³C | ~138 | s | - | C5 (Pyridine) |

| ¹³C | ~125 | q | ~272 | CF₃ |

| ¹³C | ~122 | s | - | C4 (Pyridine) |

| ¹³C | ~120 | s | - | C2 (Pyridine) |

| ¹⁹F | ~ -63 | s | - | CF₃ |

| Note: This data is illustrative and not based on experimental results. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=N bonds of the imidamide group, as well as vibrations associated with the C-F bonds of the trifluoromethyl group and the pyridine ring.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Imidamide) | Stretching | 3300 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Imidamide/Pyridine) | Stretching | 1620 - 1680 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 (strong) |

| Note: This data is illustrative and not based on experimental results. |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be particularly useful for confirming the molecular formula of this compound (C₇H₆F₃N₃). The fragmentation pattern observed in the mass spectrum would also offer structural clues.

UV-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would show absorption bands corresponding to π-π* and n-π* transitions within the pyridine ring and the imidamide functional group. The position and intensity of these bands would be influenced by the electronic nature of the trifluoromethyl substituent.

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of a molecule in the solid state.

Crystal Structure Determination

Table 3: Hypothetical Crystal Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Note: This data is hypothetical and not based on experimental results. |

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the development of chemical compounds, particularly in the pharmaceutical and materials science sectors. numberanalytics.comtheijes.com Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which makes comprehensive polymorphic screening essential. numberanalytics.comdannalab.com For this compound, a thorough investigation would be conducted to discover and characterize all accessible polymorphic forms to ensure the selection of the most stable and suitable form for any potential application.

The screening process typically involves crystallizing the compound under a wide variety of conditions, such as from different solvents, at various temperatures, and through methods like evaporation, cooling, and sublimation. ajptonline.com The resulting solid forms are then analyzed using a suite of analytical techniques to identify and differentiate between potential polymorphs. nishkaresearch.com X-ray Powder Diffraction (XRPD) is a primary tool, as each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph. dannalab.com Thermal methods like Differential Scanning Calorimetry (DSC) are used to detect phase transitions and measure melting points and enthalpies of fusion, which differ between polymorphs. ajptonline.com Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide further confirmation by identifying differences in the vibrational modes of the molecules within the crystal lattice. numberanalytics.comajptonline.com

Table 1: Techniques for Polymorphism Characterization

| Technique | Principle | Information Obtained |

| X-ray Powder Diffraction (XRPD) | Diffraction of X-rays by the crystal lattice. | Unique diffraction pattern for each polymorph; identification and quantification of forms. dannalab.com |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting points, glass transitions, and enthalpies of transition, which are specific to each polymorph. numberanalytics.com |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Detects the presence of solvates or hydrates by identifying weight loss upon heating. theijes.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation causes molecular vibrations at specific frequencies. | Differences in hydrogen bonding and molecular conformation within the crystal lattice lead to distinct spectra for each polymorph. nishkaresearch.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, which reveals vibrational modes. | Complementary to FTIR; sensitive to non-polar bonds and provides a unique spectral fingerprint for each polymorph. ajptonline.com |

| Solid-State NMR (ssNMR) Spectroscopy | NMR spectroscopy performed on solid samples. | Provides detailed information on the local molecular environment and can distinguish between different crystalline arrangements. ajptonline.com |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, these methods can offer profound insights into its electronic structure, conformational flexibility, reactivity, and potential biological interactions, complementing and guiding experimental research.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. journaleras.com A key aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Representative Electronic Properties Calculable via DFT for a Trifluoromethyl-Pyridine Derivative (Note: The following data is illustrative, based on published calculations for analogous compounds such as 5-(trifluoromethyl)pyridine-2-thiol (B7722606) and 2-chloro-4-(trifluoromethyl) pyridine, and represents the type of information that would be generated for this compound.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Correlates with chemical stability and reactivity; a larger gap implies higher stability. irjweb.com |

| Dipole Moment (μ) | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. journaleras.com |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu | Describes the molecule's ability to form an induced dipole moment in an electric field. |

| First Hyperpolarizability (β) | 80 x 10⁻³² esu | Indicates the potential for non-linear optical (NLO) properties. journaleras.com |

Data compiled from principles described in references researchgate.netscirp.orgjournaleras.com.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides information on a static, optimized structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. youtube.comnih.gov By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the accessible conformational space of a flexible molecule like this compound. nih.gov This is crucial for understanding its shape, flexibility, and how it might interact with other molecules.

A key aspect of the molecule's flexibility is the rotation around single bonds, particularly the C-C bond connecting the pyridine ring to the imidamide group. MD simulations can track the fluctuations of important torsion angles over time, revealing the most stable or preferred conformations. cyana.orgnih.gov Analysis of the simulation trajectory yields important metrics such as the Root Mean Square Deviation (RMSD), which indicates the stability of the simulation and whether the molecule has reached an equilibrium state, and the Root Mean Square Fluctuation (RMSF), which highlights the most flexible regions of the molecule. nih.gov

Table 3: Key Analyses in MD Simulations for Conformational Studies

| Analysis Type | Description | Insights for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulation from a reference structure over time. | Indicates the overall structural stability during the simulation. A plateau suggests equilibrium has been reached. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position. | Identifies regions of high and low flexibility. Would likely show higher fluctuation in the imidamide and trifluoromethyl groups compared to the rigid pyridine ring. |

| Torsion Angle Analysis | Tracks the distribution of key dihedral (torsion) angles over the course of the simulation. utk.edunih.gov | Reveals the preferred rotational states (conformers) around the C-C bond, determining the relative orientation of the imidamide group to the pyridine ring. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure over time. | Provides information on whether the molecule adopts a more compact or extended conformation during the simulation. |

| Principal Component Analysis (PCA) | A statistical method to reduce the dimensionality of the trajectory data and identify dominant modes of motion. nih.gov | Elucidates the major conformational changes and the collective motions that define the molecule's flexibility. |

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, often using DFT, are invaluable for predicting and understanding the mechanisms of chemical reactions. nih.govacs.org These calculations can map out the entire energy landscape of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The energy of the transition state determines the activation energy, which is the primary factor controlling the reaction rate.

For this compound, these methods could be used to predict the most efficient synthetic pathway. For instance, a common route to amidines is the Pinner reaction, starting from a nitrile. organic-chemistry.org Quantum calculations could model the reaction of 3-(trifluoromethyl)picolinonitrile (B1592600) with an alcohol and HCl, followed by reaction with ammonia (B1221849), to form the target imidamide. The calculations would reveal the energy barriers for each step, helping to optimize reaction conditions. acs.org This predictive power allows chemists to assess the feasibility of different synthetic routes before undertaking extensive and costly experimental work. organic-chemistry.orgnih.gov

Table 4: Illustrative Reaction Profile for a Hypothetical Amidine Synthesis Step (Note: This table represents a simplified, hypothetical reaction energy profile that could be generated through quantum chemical calculations for a key step in the synthesis of this compound.)

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | Starting materials (e.g., an imidate intermediate + ammonia). | 0.0 |

| Transition State (TS) | The highest energy point on the reaction pathway for the nucleophilic attack. | +25.0 |

| Intermediate | A transient species formed during the reaction (e.g., a tetrahedral intermediate). | -5.0 |

| Products | The final products of the step (e.g., this compound + alcohol). | -15.0 |

Data based on general principles of reaction mechanisms discussed in references nih.govacs.org.

In Silico Screening for Target Identification

If this compound is being investigated for potential biological activity, in silico screening is a powerful first step to identify potential protein targets. nih.gov This computational approach, also known as reverse docking or target fishing, involves docking the molecule against a large library of known protein structures to predict which proteins it might bind to with high affinity. nih.govnih.gov

There are two main strategies. Ligand-based methods search for known active molecules that are structurally similar to the query compound, assuming that similar molecules will bind to similar targets. nih.gov Receptor-based methods, like molecular docking, place the 3D structure of the compound into the binding site of numerous proteins and use a scoring function to estimate the binding affinity. nih.gov This can generate a list of potential protein targets, which can then be prioritized for experimental validation. For example, studies on other picolinamide (B142947) derivatives have used docking to identify potential targets like VEGFR-2 kinase, guiding further biological evaluation. nih.govrsc.orgnih.gov

Table 5: Hypothetical Output of an In Silico Screening for this compound (Note: This table is purely illustrative and shows the type of data that would be generated from a reverse docking experiment. The targets and scores are not real data.)

| Potential Protein Target | Protein Class/Function | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase XYZ | Signal Transduction | -9.5 | Asp150, Lys45, Phe148 |

| Protease ABC | Protein Degradation | -8.8 | His57, Ser195, Gly193 |

| Receptor GHI | Cell Surface Signaling | -8.2 | Tyr102, Trp280, Asn95 |

| Enzyme DEF | Metabolic Pathway | -7.9 | Arg120, Glu250, Met115 |

Future Research on this compound Remains Largely Uncharted

Despite the growing interest in trifluoromethyl-containing compounds in medicinal chemistry and materials science, dedicated research focusing specifically on the future directions and emerging research avenues for this compound is not publicly available. Extensive searches of scientific literature and chemical databases did not yield specific studies outlining the development of novel synthetic routes, exploration of untapped chemical reactivity, rational design of next-generation derivatives, integration with high-throughput screening, or multidisciplinary research collaborations for this particular compound.

The absence of specific data for this compound means that a detailed analysis of its future research landscape, as requested, cannot be provided at this time. The scientific community has not yet published research that would allow for a thorough discussion of the topics outlined.

While general principles of chemical research and drug discovery could be applied hypothetically to this compound, any such discussion would be speculative and not based on documented research findings for this specific molecule. For instance, the development of more sustainable synthetic routes is a general goal in modern chemistry, often focusing on reducing waste, using greener solvents, and improving energy efficiency. Similarly, the exploration of a compound's reactivity profile is a fundamental aspect of chemical research, aiming to understand how it might react under various conditions to form new chemical entities.

In the context of drug discovery, the rational design of derivatives to enhance specificity is a common strategy to improve the therapeutic index of a lead compound. This process often involves computational modeling and structure-activity relationship (SAR) studies. Furthermore, the integration of compounds into high-throughput screening (HTS) campaigns is a standard method for identifying new biological activities. nih.govmsu.edu HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov

Multidisciplinary collaborations are also a hallmark of modern scientific research, bringing together experts from various fields such as chemistry, biology, pharmacology, and medicine to accelerate the translation of basic scientific discoveries into practical applications. However, without specific research on this compound, any discussion of these aspects in relation to this particular compound would be conjectural.

Future research on this compound would likely begin with foundational studies to establish its basic chemical and physical properties, followed by an exploration of its synthesis and reactivity. Should these initial studies reveal interesting properties, further research into its potential applications could emerge, which might then encompass the more advanced research avenues initially requested.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(Trifluoromethyl)picolinimidamide, and how can purity be maximized?

A1. The compound is typically synthesized via reactions between acyl chlorides and amidoximes, as demonstrated for structurally related picolinimidamides. For example, (Z)-6-methyl-N′-((5-methyl-3-phenylisothiazole-4-carbonyl)oxy)picolinimidamide (43) was synthesized with 73% yield and 99.15% purity using this method . Key steps include:

- Reaction Optimization : Use anhydrous conditions and stoichiometric control to minimize side products.

- Purification : Employ column chromatography followed by recrystallization.

- Characterization : Validate purity via HPLC (e.g., 99.49% achieved for compound 41) and confirm structure via NMR, , and HRMS (ESI) .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

A2. A multi-modal approach is essential:

- Nuclear Magnetic Resonance (NMR) : and NMR resolve trifluoromethyl and imidamide groups (e.g., ~8.5 ppm for aromatic protons in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS m/z for compound 44: calculated 420.1174, observed 420.1170) .

- HPLC : Monitor purity (>98% in most cases) using C18 columns and gradient elution .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

A3. SAR studies should focus on:

- Core Modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., chloro, nitro) to assess impact on receptor binding (see compound 41 vs. 42 for chloro-phenyl substitutions) .

- Substituent Positioning : Compare para- vs. meta-substituted analogs (e.g., 3-(Trifluoromethyl) vs. 4-(Trifluoromethyl)picolinimidamide) .

- Bioassays : Use adenosine A3 receptor binding assays (IC values) to quantify antagonism .

Q. Q4. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

A4. Contradictions often arise from differing experimental setups. To address this:

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13, monitoring via HPLC.

- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the imidamide group to amidoxime) .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 6-(2-Fluorophenyl)picolinimidamide hydrochloride’s stability profile) .

Q. Q5. What strategies mitigate safety risks during large-scale synthesis of this compound?

A5. Key precautions include:

- Handling Guidelines : Use fume hoods and PPE to avoid inhalation/contact, as recommended for related amidoximes .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) before disposal .

- Thermal Monitoring : Avoid exothermic runaway reactions by maintaining temperatures below 50°C during acyl chloride addition .

Q. Q6. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

A6. Use density functional theory (DFT) to:

- Calculate Frontier Orbitals : Assess nucleophilic attack sites via HOMO/LUMO analysis.

- Simulate Transition States : Predict regioselectivity (e.g., trifluoromethyl group’s electron-withdrawing effect directs substitution to the pyridine ring’s nitrogen-adjacent position) .

- Validate with Experimental Data : Compare DFT-predicted activation energies with kinetic studies (e.g., SNAr reaction rates) .

Q. Q7. What are the challenges in characterizing metabolic pathways of this compound in vitro?

A7. Challenges include:

- Metabolite Detection : Use LC-MS/MS with high-resolution instruments to distinguish trifluoromethyl-containing fragments.

- Enzyme Identification : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes .

- Quantitative Analysis : Normalize metabolite concentrations using deuterated internal standards (e.g., d4-3-(Trifluoromethyl)picolinimidamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.